5-Bromo-2-fluoroquinoline
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Overview
Description
5-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-fluoroquinoline using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced techniques to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-fluoroquinoline: Another halogenated quinoline with similar chemical properties.
2-Fluoroquinoline: Lacks the bromine atom but shares the fluorine substitution.
5-Bromoquinoline: Contains bromine but lacks fluorine substitution.
Uniqueness
5-Bromo-2-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5-bromo-2-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRCAPBAXRPPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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